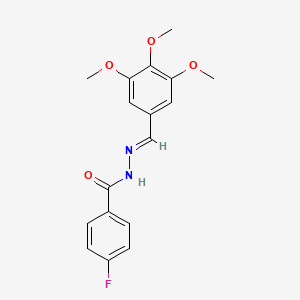
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide, also known as HMBA, is a synthetic compound that has been widely studied for its potential applications in cancer treatment and other medical fields. HMBA was first synthesized in the 1980s and has since been the subject of numerous scientific studies exploring its mechanism of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- The Bischler-Napieralski reaction, a well-known method in organic synthesis, has been applied to N-(4-aryl-4-hydroxybutyl)benzamides to cyclize them into 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This process highlights the utility of related benzamide compounds in synthesizing heterocyclic structures, which are crucial in drug development and material science (E. J. Browne et al., 1981).
Therapeutic Potential
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structural resemblance, has been identified as an orally active histone deacetylase (HDAC) inhibitor, showcasing potential as an anticancer drug. This suggests that similar compounds could be explored for their HDAC inhibitory activity, offering a pathway to developing new therapeutic agents (Nancy Z. Zhou et al., 2008).
Antimicrobial Activity
- The synthesis and evaluation of N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated antibacterial activity against various bacteria, indicating that structurally related benzamides could be potent antimicrobial agents. This opens avenues for the development of new antibiotics or antiseptics (A. Mobinikhaledi et al., 2006).
Material Science and Chemistry
- Metalloligands, such as those involving hydroxybenzamide structures, have been used in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). These findings underscore the potential of benzamide derivatives in material science, particularly in creating new magnetic materials for data storage or quantum computing applications (J. Costes et al., 2010).
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(pyrimidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,23)9-7-14-5-4-6-15(11-14)17(22)21(3)12-16-8-10-19-13-20-16/h4-6,8,10-11,13,23H,7,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIHNRCWLXLXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)
![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)
![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)
![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)



